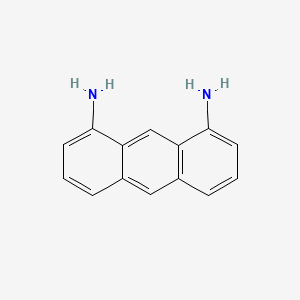
1,8-Anthracenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Anthracenediamine is an organic compound with the molecular formula C14H12N2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 1 and 8 positions of the anthracene ring. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Anthracenediamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dichloroanthraquinone followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions . Another method involves the polycondensation reaction of 2,6-anthracenediamine with tri(4-formylphenyl)amine in the presence of a solvent and a catalyst, carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,8-Anthracenediamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and substituted anthracene compounds. These products have distinct properties and applications in different fields .
Scientific Research Applications
1,8-Anthracenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of 1,8-Anthracenediamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The compound’s photophysical properties also play a role in its interactions with light and other electromagnetic radiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,8-Anthracenediamine include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 2,2’-Bianthracene
- 1,8-Diarylanthracene
Uniqueness
This compound is unique due to the presence of amino groups at the 1 and 8 positions, which significantly influence its chemical reactivity and properties. This structural feature distinguishes it from other anthracene derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
139312-39-3 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
anthracene-1,8-diamine |
InChI |
InChI=1S/C14H12N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H,15-16H2 |
InChI Key |
YLZGEUWNNPEHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)N)C(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


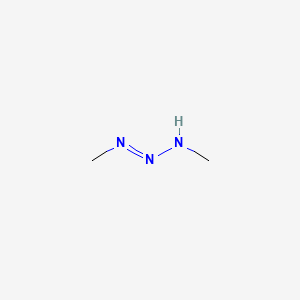
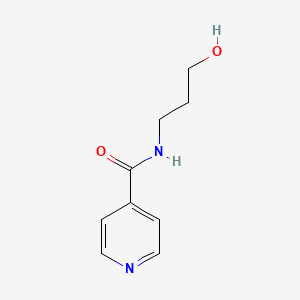

![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
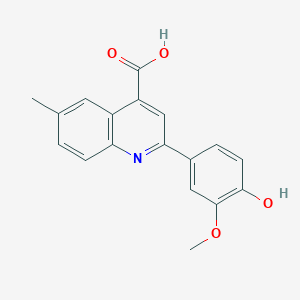
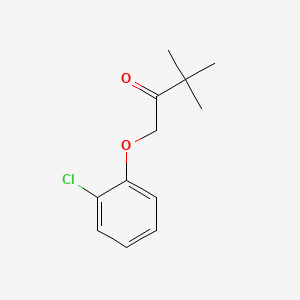
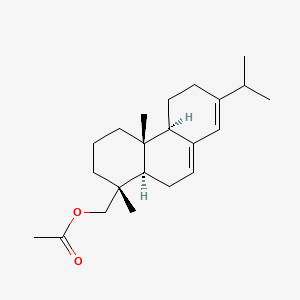

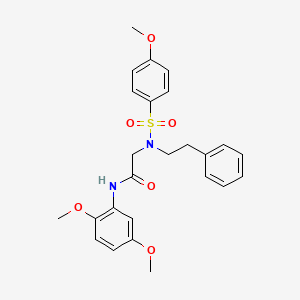
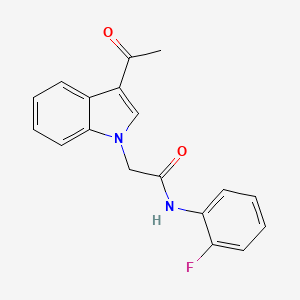
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)

